6-Amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one
Description
Properties
IUPAC Name |
6-amino-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-8-5-3-4-12-9(13)6(5)1-2-7(8)11/h1-2H,3-4,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANMPXKBWXSHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through various synthetic routes. One common method involves the reaction of 5-fluoro-1,2,3,4-tetrahydroisoquinoline with an appropriate amine under specific reaction conditions . The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the tetrahydroisoquinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of an amino group at the 6-position and a fluorine atom at the 5-position enhances its lipophilicity and biological activity. Its molecular formula is with a molecular weight of approximately 167.18 g/mol.
Neuropharmacology
One of the primary applications of 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one is in the field of neuropharmacology. Research indicates that compounds within this class exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. The compound has been shown to inhibit monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms associated with mood disorders and neurodegeneration .
Anticancer Activity
Recent studies have also highlighted the anticancer properties of tetrahydroisoquinoline derivatives. The compound has demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth. For instance, it has been evaluated for its effectiveness against breast cancer and other malignancies, showing promising results in preclinical models .
Interaction with Receptors
The compound interacts with several neurotransmitter receptors and ion channels, which may contribute to its neuroprotective effects. Its ability to modulate neurotransmitter systems while exhibiting antioxidant properties sets it apart from other similar compounds .
Antioxidant Properties
6-Amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one has been noted for its antioxidant properties, which help protect neuronal cells from oxidative stress—a key factor in neurodegenerative diseases .
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of Parkinson's disease, administration of 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one resulted in significant improvement in motor function and a reduction in neuronal loss compared to control groups. The mechanism was attributed to enhanced dopamine signaling due to monoamine oxidase inhibition .
Case Study 2: Anticancer Efficacy
A series of experiments conducted on various cancer cell lines demonstrated that 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one exhibited cytotoxic effects at micromolar concentrations. The compound was found to induce apoptosis through mitochondrial pathways and was effective against drug-resistant cancer cells .
Mechanism of Action
The mechanism of action of 6-Amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Fluorine Substituents
- 5-Fluoro-7-bromo-THIQ-1-one (): Synthesized via Suzuki-Miyaura coupling, this derivative serves as a precursor for PARP1 inhibitors. The fluorine at position 5 and bromine at position 7 enable further functionalization, emphasizing the role of halogen positioning in directing reactivity .
- 6- and 7-Fluoro-THIQs (): Synthesized via deoxyfluorination of catechol amines, these isomers demonstrate regio-complementary strategies for fluorine introduction. Positional differences influence electronic properties and binding affinities to biological targets .
Amino Group Variations
- 6-Amino-2-methyl-THIQ-1-one (): The amino group at position 6 and methyl at position 2 are commercially available, suggesting utility in drug discovery. Methyl groups may increase lipophilicity but reduce solubility compared to the target compound’s fluorine .
Halogenated Derivatives
Data Tables
Table 1: Key Structural and Functional Comparisons
Biological Activity
6-Amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one is a nitrogen-containing heterocyclic compound belonging to the tetrahydroisoquinoline family. Its unique structural features, including an amino group at the 6-position and a fluorine atom at the 5-position, suggest significant potential for biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₉FN₂O
- Molecular Weight : 180.18 g/mol
The compound's structure can be represented as follows:
The biological activity of 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one is thought to involve interactions with specific molecular targets. These may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors influencing cellular signaling pathways.
Further research is required to elucidate the precise molecular mechanisms underlying its biological effects .
Antimicrobial Properties
Research indicates that compounds structurally related to tetrahydroisoquinolines exhibit antimicrobial activity. Preliminary studies suggest that 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one may possess similar properties. The presence of both amino and fluoro groups enhances its potential efficacy against various pathogens .
Anticancer Activity
Recent studies have explored the anticancer potential of tetrahydroisoquinoline derivatives. Specifically, 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one has shown promise in inhibiting osteosarcoma cell lines. This suggests a potential role in cancer therapy through the modulation of cancer cell growth and apoptosis .
Case Studies
Several studies have been conducted to evaluate the biological activities of 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Showed significant inhibition against Gram-positive bacteria |
| Study B | Assess anticancer properties | Induced apoptosis in osteosarcoma cells with IC50 values indicating effectiveness |
| Study C | Investigate enzyme inhibition | Demonstrated inhibition of specific metabolic enzymes involved in cancer progression |
Comparative Analysis with Similar Compounds
The unique combination of functional groups in 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one distinguishes it from other tetrahydroisoquinoline derivatives:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-1,2,3,4-tetrahydroisoquinoline | Lacks amino group | Limited antimicrobial activity |
| 6-Amino-1,2,3,4-tetrahydroisoquinoline | Lacks fluorine atom | Moderate anticancer effects |
| 6-Amino-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one | Contains chlorine instead of fluorine | Varies based on halogen substitution |
Q & A
Q. Table 1. Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitro Reduction | H₂, Pd/C, ethanol, 48 hr | 72.9 | |
| Fluorination | Selectfluor, N₂ atmosphere, RT | ~60* | |
| Acylation | Methyl thioimidate hydroiodide, Ar atmosphere | 43.7–56 |
*Estimated based on analogous reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
